3-(5-Methylisoxazole-3-carboxamido)cyclohexyl phenylcarbamate
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Description
Synthesis Analysis
The synthesis of isoxazole derivatives often involves cycloaddition reactions, as seen in the preparation of 3-carboxyisoxazole by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-2-butenamide derivative with subsequent hydrolysis . Another example includes the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . These methods demonstrate the versatility of isoxazole synthesis, allowing for the introduction of various functional groups and structural diversity.
Molecular Structure Analysis
Isoxazole derivatives exhibit interesting tautomeric behaviors, as shown by the existence of 5-hydroxyisoxazoles in the OH form and isoxazol-5-ones in both CH and NH forms, depending on the solvent polarity . The molecular structure of these compounds can significantly influence their biological activity, as seen in the structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid, where the position and nature of substituents on the phenyl ring play a crucial role .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including oxidation, as seen in the conversion of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides to their sulfonylmethyl counterparts . Differential derivatization of carbomethoxy groups to carboxamides is also possible by controlling stoichiometry and reaction conditions . These reactions are essential for modifying the chemical properties of isoxazole derivatives to enhance their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, isoxazol-5-ones have acid strengths comparable to carboxylic acids . Analytical methods, such as colorimetric determination, can be used to quantify isoxazole derivatives by decomposing them to their corresponding β-ketonitriles . These properties are crucial for understanding the behavior of isoxazole derivatives in biological systems and for the development of new chemotherapeutic agents, such as those evaluated for colon cancer .
Mechanism of Action
Mode of Action
It’s known that isoxazole derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Isoxazole derivatives have been found to have significant biological interests .
Result of Action
Some isoxazole derivatives have shown significant antitubercular activity .
properties
IUPAC Name |
[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-10-16(21-25-12)17(22)19-14-8-5-9-15(11-14)24-18(23)20-13-6-3-2-4-7-13/h2-4,6-7,10,14-15H,5,8-9,11H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGSJUOCKWRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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